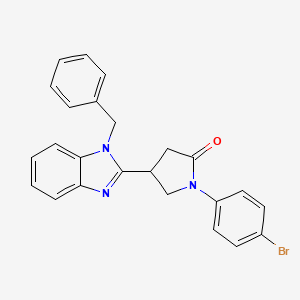

4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C24H20BrN3O and its molecular weight is 446.348. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one is a derivative of benzodiazole and pyrrolidinone, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is C19H18BrN3O. Its structure features a benzodiazole moiety linked to a pyrrolidinone and a bromophenyl group, which may influence its biological properties.

Biological Activity Overview

Research indicates that compounds with benzodiazole structures exhibit various biological activities, including:

- Antimicrobial Activity : Benzodiazole derivatives have shown effectiveness against a range of microbial strains.

- Anticancer Properties : Some studies suggest that these compounds can inhibit tumor cell proliferation.

- Neuroprotective Effects : Certain benzodiazole derivatives have been linked to neuroprotective activities in models of neurodegeneration.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or microbial growth.

- Receptor Modulation : It could act as a modulator for specific receptors, impacting signaling pathways related to cell survival and apoptosis.

- DNA Interaction : Benzodiazole derivatives often interact with DNA, potentially leading to cytotoxic effects in rapidly dividing cells.

Case Studies

Several studies have investigated the biological activity of similar compounds:

Case Study 1: Anticancer Activity

A study on related benzodiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7, HeLa). The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Case Study 2: Antimicrobial Efficacy

Research showed that benzodiazole derivatives exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria. The effectiveness was linked to the disruption of bacterial cell wall synthesis .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the benzodiazole and pyrrolidinone moieties can significantly affect the compound's biological activity. For instance:

- Bromine Substitution : The presence of bromine on the phenyl ring enhances lipophilicity, potentially improving membrane permeability and bioavailability.

- Benzyl Group Variation : Altering the benzyl substituent can lead to changes in binding affinity to target enzymes or receptors.

Data Table: Biological Activities of Related Compounds

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that derivatives of pyrrolidine, including the target compound, exhibit significant anticancer properties. A study assessed the anti-cancer activity of synthesized derivatives on various cancer cell lines such as A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The results showed promising cytotoxic effects, particularly for compounds with structural similarities to 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 7h | A549 | 10.5 | Tubulin polymerization inhibition |

| 7k | HCT-116 | 8.3 | Cell cycle arrest |

| Target Compound | MCF-7 | Not Yet Tested | TBD |

Neuroprotective Effects

Another area of interest is the neuroprotective potential of benzodiazole derivatives. Studies have suggested that compounds containing benzodiazole can protect neuronal cells from oxidative stress and apoptosis. The incorporation of the pyrrolidine structure may enhance these effects, making it a candidate for further exploration in neurodegenerative disease models.

Photonic Materials

The unique optical properties of benzodiazole derivatives have led to their investigation in photonic applications . The incorporation of the target compound into polymer matrices has been shown to improve light absorption and emission characteristics, making it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Sensor Development

The compound's ability to interact with various analytes has also been explored for sensor applications . Its structural features allow for selective binding with metal ions or small organic molecules, enabling its use in chemical sensors for environmental monitoring.

Synthesis and Characterization

A detailed case study involved the synthesis of this compound via a multi-step reaction involving key intermediates. Characterization techniques such as NMR spectroscopy and X-ray crystallography confirmed the molecular structure and purity of the compound .

In Vivo Studies

In vivo studies have begun to assess the pharmacokinetics and therapeutic efficacy of this compound in animal models. Preliminary results indicate favorable absorption rates and bioavailability, supporting its potential as a lead compound for drug development.

Propriétés

IUPAC Name |

4-(1-benzylbenzimidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20BrN3O/c25-19-10-12-20(13-11-19)27-16-18(14-23(27)29)24-26-21-8-4-5-9-22(21)28(24)15-17-6-2-1-3-7-17/h1-13,18H,14-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHFOPWTYOVWZHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.